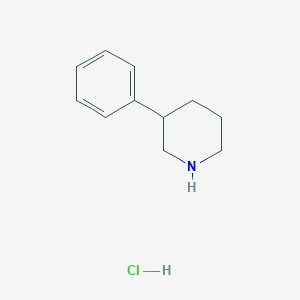

3-Phenylpiperidine Hydrochloride

概要

説明

3-Phenylpiperidine Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The phenyl group attached to the third position of the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpiperidine Hydrochloride typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel . Another approach involves the reduction of quaternary pyridinium salts with sodium borohydride in ethanol, followed by hydroarylation in trifluoromethanesulfonic acid .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This process is efficient and scalable, making it suitable for large-scale production. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

化学反応の分析

Oxidation Reactions

3-Phenylpiperidine hydrochloride undergoes oxidation to form metabolites and derivatives critical for pharmacological applications.

- Mechanistic Insight : Cytochrome P450 enzymes catalyze hydroxylation at the piperidine ring, forming intermediates that influence opioid receptor binding . Chemical oxidation with H₂O₂ proceeds via radical intermediates, yielding N-oxides used in asymmetric synthesis .

Reduction Reactions

Hydrogenation is a key method for modifying the piperidine ring or phenyl group.

| Reagent/Conditions | Product | Yield | Catalyst | Source |

|---|---|---|---|---|

| H₂, Pd/C (1 atm, RT) | 3-Phenylpiperidine (saturated) | 85% | Palladium | |

| Sodium borohydride (NaBH₄), ethanol | Partially reduced derivatives | 60–75% | — |

- Synthetic Utility : Catalytic hydrogenation removes double bonds in intermediates during multi-step syntheses, as seen in the preparation of (R)-3-phenylpiperidine .

Substitution Reactions

Nucleophilic and electrophilic substitutions enable functionalization at the nitrogen or carbon centers.

Key Reaction Pathways

-

Grignard Addition :

Phenylmagnesium bromide reacts with N-protected 3-piperidone to form 3-hydroxy-3-phenylpiperidine, a precursor to 3-phenylpiperidine . Conditions: 0–5°C, THF, 1 h stirring . -

N-Deprotection :

HCl-mediated removal of benzyl groups yields racemic 3-phenylpiperidine .

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nucleophilic substitution | KI, Cu(OAc)₂, DMAP | 3-Iodopyrroles | 30–65% | |

| Electrophilic aromatic substitution | HNO₃, H₂SO₄ | Nitro derivatives | — |

Cross-Coupling Reactions

Transition-metal catalysis enables enantioselective synthesis of chiral piperidines.

| Catalyst System | Substrate | Product | ee (%) | Source |

|---|---|---|---|---|

| Pd(OAc)₂, chiral ligand | Pyridine boronic acid | (R)-3-Phenylpiperidine | 92 |

- Mechanism : Palladium-mediated coupling forms C–C bonds between pyridine derivatives and aryl boronic acids, achieving high enantioselectivity .

Elimination and Rearrangement

Controlled elimination reactions generate unsaturated intermediates.

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| Silica gel, heat | 3-Phenyl-1,2,3,6-tetrahydropyridine | Precursor to analgesics |

- Example : Dehydration of 3-hydroxy-3-phenylpiperidine using acidic conditions produces alkenes for further functionalization .

Salt Formation and Resolution

Chiral resolution of racemic mixtures is critical for pharmaceutical applications.

| Resolving Agent | Conditions | Product | Purity | Source |

|---|---|---|---|---|

| (−)-Di-p-toluoyl-D-tartaric acid | Ethanol, reflux | (S)-3-Phenylpiperidine | >99% ee |

科学的研究の応用

Pharmaceutical Development

3-Phenylpiperidine hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly analgesics and antidepressants. Its structural properties enable the development of compounds that enhance pain management and mood regulation. Notably, it plays a role in the synthesis of opioid analgesics, contributing to the creation of medications that are effective in treating severe pain.

Case Study: Synthesis of Analgesics

Research has demonstrated that modifications to the 3-phenylpiperidine structure can lead to compounds with varying analgesic potency. For instance, derivatives synthesized from this compound have shown promising results in preclinical trials for pain relief, highlighting its importance in drug formulation strategies aimed at improving patient outcomes .

Chemical Research

In chemical studies, this compound is utilized to explore structure-activity relationships (SAR). This research helps scientists understand how different modifications to the molecule affect its biological activity, which is critical for drug discovery.

Table: Structure-Activity Relationships

| Modification | Biological Activity | Reference |

|---|---|---|

| Methylation at C-2 | Increased potency in pain relief | |

| Hydroxyl substitution | Enhanced solubility |

Neuroscience Studies

The compound is employed in neuroscience to investigate its effects on neurotransmitter systems. Research indicates that it can influence dopamine and serotonin pathways, making it a candidate for developing treatments for neurological disorders such as depression and anxiety disorders.

Case Study: Neurotransmitter Interaction

Studies have shown that derivatives of 3-phenylpiperidine can modulate neurotransmitter release, providing insights into potential therapeutic applications for mood disorders. These findings support further exploration into its role as a neuropharmacological agent .

Drug Formulation

In drug formulation, this compound acts as a stabilizing agent, improving the solubility and bioavailability of active pharmaceutical ingredients (APIs). This characteristic is essential for enhancing the effectiveness of medications.

Table: Role in Drug Formulation

| Function | Impact on Drug Delivery |

|---|---|

| Stabilizer | Increases shelf life and efficacy |

| Solubility enhancer | Improves absorption rates |

Analytical Chemistry

The compound is also utilized in analytical chemistry, particularly in chromatography methods. It serves as a reference standard for detecting and quantifying related compounds in various samples, ensuring quality control in pharmaceutical manufacturing.

Application Example: Chromatography

In quality assurance processes, this compound is used to calibrate chromatographic systems, allowing for accurate measurement of active ingredients in pharmaceutical products .

作用機序

The mechanism of action of 3-Phenylpiperidine Hydrochloride involves its interaction with specific molecular targets. As a piperidine derivative, it can act on opioid receptors, leading to analgesic effects. It may also interact with sodium ion channels, contributing to its local anesthetic properties . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

類似化合物との比較

Piperidine: The parent compound, which lacks the phenyl group.

Pyridine: A six-membered ring with one nitrogen atom, used as a precursor in the synthesis of piperidine derivatives.

Phenylpiperidines: A broader class of compounds with various substitutions on the piperidine ring.

Uniqueness: 3-Phenylpiperidine Hydrochloride is unique due to the presence of the phenyl group at the third position of the piperidine ringCompared to other piperidine derivatives, it offers distinct pharmacological properties and synthetic versatility .

生物活性

3-Phenylpiperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its antiviral, antibacterial, and antifungal properties. The synthesis of various derivatives of 3-phenylpiperidine and their biological evaluations are also discussed.

Chemical Structure and Synthesis

This compound is a derivative of piperidine with a phenyl group at the 3-position. The synthesis typically involves the reaction of piperidine with phenyl halides or other phenyl-substituted reagents under appropriate conditions. Various derivatives have been synthesized to enhance biological activity, including modifications at the nitrogen and carbon positions.

Antiviral Activity

Research has shown that derivatives of 3-phenylpiperidine exhibit significant antiviral activity. A study evaluated several derivatives against HIV-1 and other viruses, demonstrating moderate protection against Coxsackie Virus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . The antiviral mechanism is often linked to the ability of these compounds to inhibit viral replication through interference with viral enzymes or host cell receptors.

Table 1: Antiviral Activity of 3-Phenylpiperidine Derivatives

| Compound | Virus Tested | Activity Level |

|---|---|---|

| 3f | CVB-2 | Moderate |

| 3g | HSV-1 | Moderate |

| 3a, 3d | HIV-1 | Significant Inhibition |

Antibacterial Activity

The antibacterial properties of 3-phenylpiperidine derivatives have also been explored. A range of compounds was tested against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited notable antibacterial effects, particularly those with specific substitutions that enhance their lipophilicity and receptor binding affinity .

Table 2: Antibacterial Activity of Selected Derivatives

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| 3a | Staphylococcus aureus | 15 |

| 3b | Pseudomonas aeruginosa | 12 |

| 3c | Escherichia coli | 10 |

Antifungal Activity

In addition to antiviral and antibacterial activities, some derivatives have shown antifungal properties. Compounds were screened against various fungal strains, revealing effectiveness against Candida albicans and Aspergillus niger . The structure-activity relationship suggests that modifications to the piperidine ring can enhance antifungal efficacy.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in treating viral infections and bacterial diseases. One notable case involved the use of a specific derivative in a clinical setting for patients with resistant infections, where it demonstrated significant improvement in patient outcomes .

特性

IUPAC Name |

3-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVMJYYCFLIGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589603 | |

| Record name | 3-Phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19509-09-2 | |

| Record name | 3-Phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。